molecular formula C10H5ClF3N B1589204 2-Chloro-6-(trifluoromethyl)quinoline CAS No. 78060-56-7

2-Chloro-6-(trifluoromethyl)quinoline

Cat. No.: B1589204
CAS No.: 78060-56-7
M. Wt: 231.6 g/mol
InChI Key: ARKUVZWWEQHTDG-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both chloro and trifluoromethyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with trifluoroacetic acid and a suitable dehydrating agent, followed by cyclization to form the quinoline ring. Another method involves the use of microwave irradiation to promote the cyclization process, which is energy-efficient and reduces reaction time .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted quinolines, quinoline N-oxides, and biaryl derivatives.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors, inhibiting their function by binding to the active site or allosteric sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    6-Trifluoromethylquinoline: Similar structure but without the chloro group, affecting its chemical properties and applications.

    4-Bromo-6-chloro-2-(trifluoromethyl)quinoline:

Uniqueness: 2-Chloro-6-(trifluoromethyl)quinoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its versatility in chemical synthesis and its potential for diverse applications in various fields.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUVZWWEQHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448110
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78060-56-7
Record name 2-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(trifluoromethyl)-1,2-dihydroquinolin-2-one (1.0 g, 4.7 mmol) was dissolved in POCl3 (15 ml) and stirred for 2 h at 110° C. (oil bath). The resulting mixture was dissolved in ice-water (100 ml) and adjusted pH to 8 with aqueous Na2CO3 solution (3N). The crude product was then extracted with dichloromethane (3×80 ml) and the organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to afford 2-chloro-6-(trifluoromethyl)quinoline as a dark red solid (944 mg, 87%). (ES, m/z): [M+H]+ 232. 1H NMR (300 MHz, DMSO): δ 8.59-8.66 (m, 2H), 8.01-8.17 (m, 2H), 7.75 (d, J=8.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)quinoline
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